(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
Description
Properties
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-25-20(14-18(23-25)16-6-4-3-5-7-16)22(29)28-12-10-27(11-13-28)21-15-19(17-8-9-17)24-26(21)2/h3-7,14-15,17H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMZXBMEEFYGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=NN4C)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole rings and the piperazine moiety. One common approach is to first synthesize the 3-cyclopropyl-1-methyl-1H-pyrazol-5-yl and 1-methyl-3-phenyl-1H-pyrazol-5-yl fragments separately. These fragments are then coupled using appropriate reagents and reaction conditions to form the final product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of catalysts and specific reaction conditions to streamline the synthesis and minimize by-products. The process is designed to be scalable and cost-effective, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s methanone-linked pyrazole-piperazine architecture is analogous to several derivatives reported in the literature. Key structural variations among analogs include:
| Compound Name | R1 (Piperazine Substituent) | R2 (Pyrazole Substituent) | Key Structural Differences | Reference |
|---|---|---|---|---|
| 4-(2,3-Dimethylphenyl)piperazin-1-ylmethanone | 2,3-Dimethylphenyl | 3-Phenyl | Aromatic substituent on piperazine; no cyclopropyl | |
| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Pyridin-4-yl | 1,3-Diphenyl | Pyridine vs. piperazine; dihydropyrazole scaffold | |
| Target Compound | 3-Cyclopropyl-1-methyl | 1-Methyl-3-phenyl | Cyclopropyl enhances steric bulk and lipophilicity | — |
Key Research Findings and Gaps
- Structural Advantages : The cyclopropyl group may reduce metabolic oxidation compared to aromatic substituents, improving pharmacokinetics .
- Unanswered Questions: No data exist on the target compound’s solubility, toxicity, or specific biological targets. Further studies should prioritize in vitro assays against bacterial strains (e.g., H. pylori) and cancer cell lines.
Biological Activity
The compound (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule with potential applications in medicinal chemistry. Its structural components suggest significant pharmacological properties, particularly in the fields of oncology, infectious diseases, and neuropharmacology. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: with a molecular weight of 390.5 g/mol. Its structure features a piperazine ring and two pyrazole moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 2034502-83-3 |
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : Its piperazine structure allows it to interact with neurotransmitter receptors, potentially influencing neuropharmacological outcomes.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit notable anticancer activities. For instance, derivatives containing trifluoromethyl groups have shown improved potency against cancer cells by modulating critical biological pathways involved in cell proliferation and survival .
Case Study : A study involving pyrazole derivatives demonstrated significant inhibition of tumor growth in vitro and in vivo models, highlighting their potential as anticancer agents .
Antimicrobial Activity
Preliminary investigations suggest that this compound could possess antimicrobial properties. Certain pyrazole derivatives have shown effectiveness against various bacterial strains, indicating that this compound might also inhibit bacterial growth .
Table 1: Antimicrobial Efficacy of Related Pyrazole Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Pyrazole Derivative A | Staphylococcus aureus | 15 |
| Pyrazole Derivative B | Escherichia coli | 10 |
| Pyrazole Derivative C | Pseudomonas aeruginosa | 20 |
Neuropharmacological Effects
The piperazine moiety is known for its ability to interact with neurotransmitter systems. Compounds like this one may have implications for treating neurological disorders due to their potential to modulate serotonin and dopamine receptors .
Synthesis and Research Applications
The synthesis of the compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
- Piperazine Derivative Formation : A nucleophilic substitution reaction introduces the piperazine structure.
- Final Coupling : The final step involves coupling with other functional groups to enhance biological activity.
Q & A
Q. What are the critical synthetic steps and reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, including:
- Cyclocondensation : Formation of the pyrazole rings using hydrazine derivatives under reflux with ethanol and glacial acetic acid (e.g., 6–7 hours at 80–100°C) .
- Piperazine coupling : Catalytic amidation or nucleophilic substitution to attach the piperazine linker, requiring inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ .
- Methanone formation : Use of carbonylating agents (e.g., phosgene analogs) in dry dichloromethane or THF . Purification often employs silica gel chromatography, with yields averaging 45–60% .
Q. Which analytical techniques are essential for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and piperazine connectivity .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83°–51.68° for pyrazole-phenyl interactions) and hydrogen-bonding networks .
- HPLC-MS : Monitors reaction progress and ensures >95% purity .
Q. How stable is this compound under varying pH and solvent conditions?
Stability studies suggest:
- Acidic/alkaline conditions : Degradation occurs at pH < 3 or > 10, with half-life <24 hours .
- Polar aprotic solvents : Stable in DMSO and DMF for >1 month at 4°C .
- Light sensitivity : Store in amber vials to prevent photoisomerization .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproducts?
- Catalyst screening : Pd-based catalysts improve coupling efficiency (e.g., Pd(OAc)₂ increases yield by 15–20%) .
- Solvent optimization : Replacing ethanol with acetonitrile reduces side reactions during cyclocondensation .
- Temperature control : Lowering reflux temperatures (70°C vs. 100°C) minimizes thermal decomposition .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay standardization : Use uniform cell lines (e.g., HEK-293 for receptor binding) and negative controls .
- Metabolite profiling : LC-MS/MS identifies active vs. inactive metabolites, clarifying discrepancies in IC₅₀ values .
- Structural analogs : Compare with derivatives (e.g., thiazolidinone-containing analogs) to isolate pharmacophoric groups .
Q. Which computational methods predict structure-activity relationships (SAR)?
- Molecular docking : AutoDock Vina models interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
- QSAR modeling : Hammett constants correlate electron-withdrawing groups (e.g., -CF₃) with enhanced bioactivity .
- DFT calculations : Assess frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
Q. How can spectroscopic data contradictions (e.g., NMR vs. X-ray) be resolved?
- Multi-technique validation : Overlay 2D NMR (COSY, HSQC) with X-ray data to confirm tautomeric forms .
- Dynamic NMR : Variable-temperature studies detect conformational flexibility in solution .
Q. What experimental designs evaluate ecological impacts of this compound?
- Environmental fate studies : Use OECD 307 guidelines to assess biodegradation in soil/water .
- Toxicity assays : Daphnia magna and Aliivibrio fischeri models quantify acute/chronic effects .
- Bioaccumulation : Measure logP values (predicted ~3.2) to model trophic magnification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
